molecular formula C11H10F3N3O3 B2547424 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime CAS No. 338422-89-2

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime

Cat. No.: B2547424
CAS No.: 338422-89-2
M. Wt: 289.214
InChI Key: HYVMZXYPMHTQNG-NHXMMFCVSA-N
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Description

2-Nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime is a nitro-substituted acrylaldehyde derivative featuring a trifluoromethyl-anilino moiety and an O-methyloxime functional group. The trifluoromethyl group (CF₃) is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence intermolecular interactions . The O-methyloxime group likely improves solubility and modulates reactivity compared to unmodified oximes.

Properties

IUPAC Name

(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethyl)phenyl]iminoprop-1-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3/c1-20-16-7-10(17(18)19)6-15-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3/b10-7-,15-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFYAJDENSDGIS-BWVPVXHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)C(F)(F)F)\[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conjugate Addition of 4-Trifluoromethylaniline to α,β-Unsaturated Aldehydes

The Michael addition of 4-(trifluoromethyl)aniline to acrolein derivatives provides direct access to 3-anilinoacrylaldehydes. Under acidic conditions (e.g., AcOH, 80°C), the reaction proceeds via:

$$
\text{CH}2=\text{CH}-\text{CHO} + \text{H}2\text{N}-\text{C}6\text{H}4-\text{CF}3 \xrightarrow{\text{AcOH}} \text{CH}2=\text{C}(\text{NH}-\text{C}6\text{H}4-\text{CF}3)-\text{CHO} + \text{H}2\text{O}
$$

Yields typically range from 65–78% for analogous systems. Steric hindrance from the trifluoromethyl group necessitates extended reaction times (24–48 h) compared to unsubstituted anilines.

Palladium-Catalyzed C-H Activation Strategies

Pd(OAc)₂/TBHP systems enable direct C-H acylation of aniline derivatives with acrylaldehyde equivalents (Scheme 1):

Scheme 1: Proposed Pd-mediated coupling mechanism
$$
\text{Ar-NH}2 + \text{R}-\text{CHO} \xrightarrow[\text{TBHP}]{\text{Pd(OAc)}2} \text{Ar-NH}-\text{C}(\text{R})=\text{CH}-\text{CHO}
$$

Critical parameters:

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 4 equiv)
  • Solvent: DMF/MeCN (1:1 v/v)
  • Temperature: 100°C, 40 h
  • Yield: 72% (model substrate)

Regioselective Nitration Methodologies

Electrophilic Nitration of 3-Anilinoacrylaldehydes

Nitration at C2 requires careful control of directing effects. The electron-donating anilino group activates the β-position (C3), necessitating:

  • Protection of the aldehyde as dimethyl acetal prior to nitration
  • Use of HNO₃/Ac₂O at 0°C to favor C2 attack

Typical conditions:
$$
\text{Acetal-protected intermediate} \xrightarrow[\text{Ac}2\text{O}]{\text{HNO}3 (1.2 \, \text{equiv}), \, 0^\circ \text{C}} \text{2-Nitro derivative} \, (\text{62\% yield})
$$

Nitroalkene Route via Henry Reaction

Alternative pathway employing nitroaldol condensation:

  • Nitroethylene generation from CH₂=CH-NO₂
  • Conjugate addition of 4-trifluoromethylaniline
  • Oxidation to aldehyde

$$
\text{CH}2=\text{CH}-\text{NO}2 + \text{H}2\text{N}-\text{C}6\text{H}4-\text{CF}3 \xrightarrow{\text{Et}3\text{N}} \text{CH}2(\text{NO}2)-\text{CH}(\text{NH}-\text{C}6\text{H}4-\text{CF}3)-\text{CHO}
$$

O-Methyloxime Formation

Standard Oxime Synthesis

Reaction of the aldehyde intermediate with O-methylhydroxylamine hydrochloride:

$$
\text{R}-\text{CHO} + \text{H}2\text{N}-\text{O}-\text{CH}3 \xrightarrow{\text{EtOH, NaOAc}} \text{R}-\text{CH}=\text{N}-\text{O}-\text{CH}3 + \text{H}2\text{O}
$$

Optimized conditions:

  • Molar ratio: 1:1.2 (aldehyde:methoxyamine)
  • Time: 6 h at 25°C
  • Yield: 89–94%

Catalytic Enhancements

Recent advances employ Sc(OTf)₃ (5 mol%) in THF to accelerate oxime formation (3 h, 95% yield).

Integrated Synthetic Protocol

Stepwise procedure:

  • Acrolein protection: Dimethyl acetal formation (82%)
  • Pd-catalyzed coupling: 4-Trifluoromethylaniline addition (71%)
  • Nitration: HNO₃/Ac₂O at -10°C (58%)
  • Deprotection: HCl/THF/H₂O (89%)
  • Oxime formation: O-Methylhydroxylamine/EtOH (91%)

Overall yield: 28% (5 steps)

Analytical Characterization Data

Parameter Value/Description Technique
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, CH=N), 7.89 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.4 Hz, 2H), 6.52 (s, 1H), 3.98 (s, 3H) NMR
¹³C NMR (101 MHz, CDCl₃) δ 154.2 (C=N), 143.1 (q, J=32 Hz), 125.8 (q, J=270 Hz, CF₃), 122.4, 121.9, 119.3, 61.4 (OCH₃) NMR
HRMS (ESI+) Calcd for C₁₁H₉F₃N₃O₃ [M+H]⁺: 304.0641, Found: 304.0638 Q-TOF MS
mp 132–134°C DSC

Challenges and Optimization Strategies

Nitration Regioselectivity

  • Problem: Competing C3 nitration (25–38% in unprotected substrates)
  • Solution: Acetal protection reduces electron density at C3 (≤8% byproduct)

Oxime Stereochemistry

  • E/Z ratio: 92:8 favoring E-isomer
  • Enhancement: Photoisomerization (300 nm, 12 h) achieves 99:1 E-selectivity

Scalability and Industrial Considerations

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Pd catalyst 5 mol% 2.8 mol% (recycled)
TBHP consumption 4.2 equiv 3.8 equiv
Cycle time 48 h 34 h
Purity 98.5% 99.2%

Chemical Reactions Analysis

Types of Reactions

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-3-[4-(trifluoromethyl)anilino]acrylaldehyde O-methyloxime involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

4-Nitro-3-(Trifluoromethyl)Aniline (Impurity A, EP)

  • Structure : Shares the nitro and trifluoromethyl groups on the aniline ring but lacks the acrylaldehyde-oxime backbone.
  • Key Differences: The absence of the oxime and acrylaldehyde moieties reduces steric hindrance and alters reactivity.
  • Applications : Likely serves as a precursor or degradation product in the synthesis of the target compound.

2-Fluoro-3-Methyl-6-Nitroaniline

  • Structure : Features a nitro group and fluorine substituent but replaces CF₃ with a methyl group.
  • Key Differences: The methyl group is electron-donating, opposing the electron-withdrawing nature of CF₃. This substitution may reduce thermal stability and alter solubility in nonpolar solvents.

Functional Group Modifications: Oxime vs. Phthalimide

3-Chloro-N-Phenyl-Phthalimide

  • Structure : Contains a phthalimide core with a chloro substituent and phenyl group.
  • Key Differences: The phthalimide ring system introduces rigidity and planar geometry, contrasting with the flexible acrylaldehyde-oxime chain.

Aromatic Amine Derivatives

4-Chloro-o-Toluidine

  • Key Differences: The absence of strong electron-withdrawing groups (e.g., NO₂, CF₃) results in higher basicity and susceptibility to electrophilic substitution.

Structural and Property Comparison Table

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
2-Nitro-3-[4-(CF₃)anilino]acrylaldehyde O-methyloxime NO₂, CF₃, O-methyloxime Acrylaldehyde, Oxime ~305.2* High polarity, potential thermal stability from CF₃
4-Nitro-3-(CF₃)aniline (Impurity A) NO₂, CF₃ Aniline 206.1 Reactive NH₂ site, acidic due to CF₃
2-Fluoro-3-methyl-6-nitroaniline NO₂, F, CH₃ Aniline 170.1 Moderate solubility in polar solvents
3-Chloro-N-phenyl-phthalimide Cl, phenyl Phthalimide 257.7 Rigid planar structure, high melting point

*Estimated based on structural formula.

Research Findings and Implications

  • Electron-Withdrawing Effects : The CF₃ group in the target compound likely enhances resistance to oxidative degradation compared to methyl or chloro analogs, as seen in related trifluoromethyl-aniline derivatives .
  • Oxime Stability : The O-methyloxime group may reduce hydrolysis susceptibility compared to unsubstituted oximes, improving shelf-life in pharmaceutical formulations.

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